molecular formula C12H17N3O2 B2807501 2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone CAS No. 2034456-27-2

2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone

Cat. No.: B2807501
CAS No.: 2034456-27-2
M. Wt: 235.287
InChI Key: PNAHDDSTOWJKDC-UHFFFAOYSA-N
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Description

2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.287. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : Research has explored the synthesis of diverse heterocyclic compounds like pyrazoles, pyrazolines, and others starting from key intermediates that share structural motifs with the compound of interest. These compounds are evaluated for their biological activities, including antimicrobial, antifungal, and antiviral properties. For instance, compounds with pyrazole and pyrazoline structures have been synthesized and tested against various pathogens, showing significant activity in some cases (Abdelall, 2014), (Maurya et al., 2013).

  • Antitubercular Agents : Compounds derived from similar synthetic pathways have shown potential as antitubercular agents. The synthesis and evaluation of substituted benzene derivatives for their in vitro activity against Mycobacterium tuberculosis highlight the importance of structural diversity in drug discovery (Maurya et al., 2013).

  • Antimicrobial and Antioxidant Activities : The development of novel synthetic pathways has led to compounds that exhibit antimicrobial and antioxidant activities. Such research underscores the potential of structurally complex molecules in contributing to the development of new therapeutic agents (Kumar et al., 2012).

  • Pharmacological Candidates for Pain Management : Certain compounds, characterized by their pyrazole core and pharmacokinetic profiles, have been identified as clinical candidates for the treatment of pain, demonstrating the potential therapeutic applications of complex molecular structures (Díaz et al., 2020).

  • Fungicidal Activity : Novel derivatives have been synthesized and evaluated for their fungicidal activity against specific agricultural pathogens, indicating the utility of such compounds in addressing plant diseases (Liu et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the family of pyrazolopyridines , which have been known to interact with various biological targets.

Mode of Action

Pyrazolopyridines, the family to which this compound belongs, can present two isomeric structures . This structural versatility may allow the compound to interact with its targets in multiple ways, potentially leading to a variety of biological effects.

Biochemical Pathways

Given the structural similarity to other pyrazolopyridines

Result of Action

Given its structural similarity to other pyrazolopyridines

Properties

IUPAC Name

2-methoxy-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-8-12(16)14-5-6-15-11(7-14)9-3-2-4-10(9)13-15/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAHDDSTOWJKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN2C(=C3CCCC3=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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